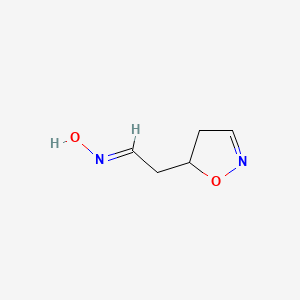
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between an allyl derivative and an aromatic nitrile oxide. The nitrile oxide is generated from oximes by oxidation with sodium hypochlorite, sometimes with ultrasonication of the biphasic system . The reaction occurs under mild conditions and provides high yields of the desired product.
Industrial Production Methods
the principles of green chemistry and eco-friendly synthetic strategies are often employed to minimize waste and reduce the use of toxic reagents .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used for the oxidation of oximes to nitrile oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the oxime group.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrile oxides, while reduction can yield amines.
Applications De Recherche Scientifique
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydroisoxazole derivatives: These compounds share the isoxazole ring structure and have similar chemical properties.
Isoxazole derivatives: Other isoxazole derivatives also exhibit biological activity and are used in various applications.
Uniqueness
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H8N2O2 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
(NE)-N-[2-(4,5-dihydro-1,2-oxazol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C5H8N2O2/c8-6-3-1-5-2-4-7-9-5/h3-5,8H,1-2H2/b6-3+ |
Clé InChI |
OLEAOOCHPATFCA-ZZXKWVIFSA-N |
SMILES isomérique |
C1C=NOC1C/C=N/O |
SMILES canonique |
C1C=NOC1CC=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


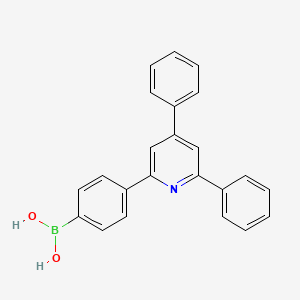
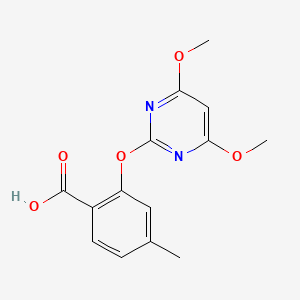
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)

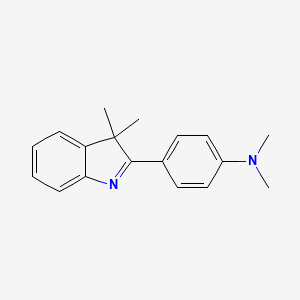
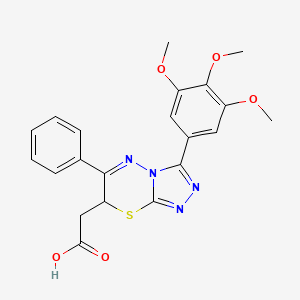

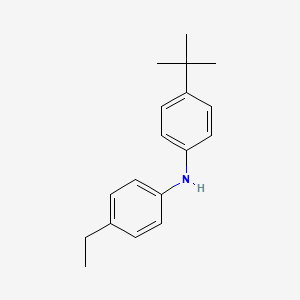
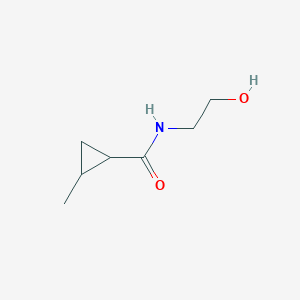
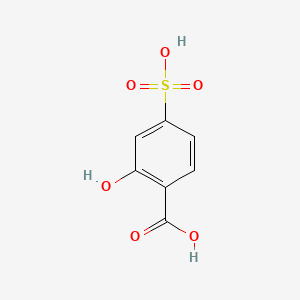


![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B15218865.png)

